REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[F:6][C:7]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][C:8]=1[O:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=1[N+:18]([O-])=O.CCOC(C)=O.O>CCO.Cl>[NH2:18][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:10]=1[O:9][C:8]1[CH:21]=[C:22]([F:25])[CH:23]=[CH:24][C:7]=1[F:6])[C:14]#[N:15] |f:0.1.2|
|
Name
|
|
Quantity
|
18.238 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
Compound 21
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(C=C(C#N)C=C2)[N+](=O)[O-])C=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was kept slightly refluxing during addition
|
Type
|
TEMPERATURE
|
Details
|
after refluxing for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The desired product was precipitated out as a white solid
|
Type
|
TEMPERATURE
|
Details
|
during cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further cooled
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at 15° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitation
|
Type
|
FILTRATION
|
Details
|
was collected via filtration under vacuum
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1OC1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |